2-(4-Hydroxyphenyl)chroman-4,5,7-triol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-4,5,7-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,12-13,16-19H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKUCYSGAXIESU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=C(C=C2OC1C3=CC=C(C=C3)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55167-29-8 | |
| Record name | 2-(4-Hydroxyphenyl)chroman-4,5,7-triol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055167298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Structural Characterization and Isomerism of 2 4 Hydroxyphenyl Chroman 4,5,7 Triol
Elucidation of Stereoisomeric Forms and their Academic Relevance
The presence of two chiral centers in the structure of 2-(4-Hydroxyphenyl)chroman-4,5,7-triol, specifically at the C2 and C4 positions of the chroman ring, results in the possibility of multiple stereoisomeric forms. These stereoisomers can be broadly categorized into diastereomeric pairs (cis and trans) and their respective enantiomers. The relative orientation of the substituents at C2 and C4 determines whether the diastereomer is cis or trans. Each of these diastereomers is chiral and therefore exists as a pair of enantiomers.
The academic relevance of studying these stereoisomeric forms is significant. Different stereoisomers of a compound can exhibit distinct biological activities and pharmacological properties. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer. Therefore, the isolation, identification, and characterization of each stereoisomer of this compound are crucial for understanding its potential applications in fields such as medicinal chemistry and materials science. The synthesis and separation of individual stereoisomers are key areas of research, often employing stereoselective synthesis or chiral chromatography techniques.
Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation of Chromans
A combination of advanced spectroscopic and chromatographic techniques is essential for the unambiguous structural elucidation of chromans like this compound. These methods provide detailed information about the molecule's connectivity, stereochemistry, molecular weight, and purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of organic molecules. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of a chroman, the protons on the heterocyclic C-ring exhibit characteristic chemical shifts and coupling constants that can be used to determine the relative stereochemistry at C2 and C4. For instance, the coupling constant between the protons at C2 and C3, and between C3 and C4, can help establish their dihedral angles and thus the cis or trans relationship of the substituents. The chemical shifts of the aromatic protons on the A and B rings provide information about the substitution pattern.
¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule, confirming the carbon framework and the positions of the hydroxyl and hydroxyphenyl groups.
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Chroman Derivative Data for a related chromane (B1220400) derivative is provided for illustrative purposes.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C2 | 5.10 (dd, J = 11.0, 2.0 Hz) | 79.5 |
| C3 | 2.15 (m), 2.30 (m) | 30.2 |
| C4 | 4.85 (t, J = 4.0 Hz) | 65.8 |
| C5 | - | 158.0 |
| C6 | 6.05 (d, J = 2.5 Hz) | 96.5 |
| C7 | - | 159.2 |
| C8 | 6.00 (d, J = 2.5 Hz) | 95.8 |
| C9 | - | 155.4 |
| C10 | - | 102.1 |
| C1' | - | 130.5 |
| C2', C6' | 7.30 (d, J = 8.5 Hz) | 128.0 |
| C3', C5' | 6.85 (d, J = 8.5 Hz) | 115.5 |
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation analysis. For this compound (C₁₅H₁₄O₅), the expected monoisotopic mass is approximately 274.0841 g/mol .
The fragmentation pattern in MS can be indicative of the flavonoid subclass. Common fragmentation pathways for flavonoids involve retro-Diels-Alder (RDA) cleavage of the C-ring, which provides information about the substitution on the A and B rings. The loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO) is also frequently observed. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the parent ion and its fragments with high accuracy.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | Description |
|---|---|---|
| [M+H]⁺ | 275.0919 | Protonated molecular ion |
| [M+Na]⁺ | 297.0739 | Sodium adduct |
| [M-H]⁻ | 273.0763 | Deprotonated molecular ion |
| RDA Fragment 1 | Varies | Fragment containing the A-ring |
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, purification, and purity assessment of flavonoids. For the analysis of this compound, a reversed-phase HPLC method is typically employed, using a C18 column and a mobile phase consisting of a mixture of water (often with a small amount of acid, like formic or acetic acid) and an organic solvent such as methanol (B129727) or acetonitrile.
HPLC is particularly valuable for the separation of stereoisomers. Chiral stationary phases (CSPs) can be used to resolve the enantiomers of the cis and trans diastereomers. The retention time of the compound under specific HPLC conditions can be used for its identification by comparison with a reference standard. A diode array detector (DAD) or a UV-vis detector can be used to obtain the UV spectrum of the compound as it elutes from the column, providing additional information for its identification.
Table 3: Representative HPLC Parameters for Flavonoid Analysis
| Parameter | Value |
|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm and 320 nm |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH) groups, the aromatic C-H and C=C bonds, and the C-O bonds.
The broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups. The absorptions in the 1500-1600 cm⁻¹ region are typically due to the C=C stretching vibrations of the aromatic rings. The C-O stretching vibrations usually appear in the 1000-1300 cm⁻¹ region.
Table 4: Expected Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3600-3200 | O-H stretch | Hydroxyl groups (phenolic and alcoholic) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Aliphatic C-H |
| 1620-1580 | C=C stretch | Aromatic ring |
| 1520-1450 | C=C stretch | Aromatic ring |
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise arrangement of atoms in the crystal lattice.
For this compound, obtaining a single crystal of one of its stereoisomers would allow for the unambiguous assignment of the absolute configuration (R or S) at the C2 and C4 chiral centers. This information is invaluable for structure-activity relationship studies. The crystal structure of a related compound, naringenin (B18129), which has a similar chroman core, has been determined, providing insights into the typical conformations and intermolecular interactions of this class of flavonoids. researchgate.net
Chemical Synthesis and Derivatization of 2 4 Hydroxyphenyl Chroman 4,5,7 Triol and Its Analogues
Strategies for the De Novo Synthesis of Chroman Core Structures
The chroman ring system is a fundamental structural motif in a vast array of natural products and pharmacologically active compounds. Its synthesis is a key step in the total synthesis of 2-(4-Hydroxyphenyl)chroman-4,5,7-triol. Various synthetic routes have been developed to construct this heterocyclic core.
One common approach involves the reaction of a phenol (B47542) with an α,β-unsaturated aldehyde or ketone. For instance, trimethylhydroquinone (B50269) can react with methyl methacrylate (B99206) to produce a chroman derivative, which serves as a key intermediate. This intermediate can then undergo further reactions, such as methylation or benzylation, to yield more complex chroman structures.
Another strategy is the base-mediated aldol (B89426) condensation, which can be efficiently performed using microwave irradiation. This method allows for the synthesis of a series of substituted chromone (B188151) and chroman-4-one derivatives. Modifications in the 2-, 3-, 6-, and 8-positions of the chroman-4-one scaffold have been successfully achieved, providing a versatile platform for creating diverse analogues.
Furthermore, chromans can be synthesized through the condensation reaction of key intermediates with various substituted isatins, leading to the formation of chroman derivatives with Schiff base and isatin (B1672199) moieties. These synthetic strategies provide a toolbox for chemists to construct the chroman core, which is essential for the subsequent elaboration into this compound.
Targeted Synthesis of Hydroxylated Flavan (B184786) Scaffolds
The synthesis of flavan scaffolds with specific hydroxylation patterns, as seen in this compound, requires precise control over the introduction of hydroxyl groups. A prevalent method for creating the flavanone (B1672756) core, a precursor to flavans, is the base-catalyzed cyclization of 2'-hydroxychalcones. However, this method can be problematic for stereoselective syntheses due to the potential for racemization.
To address this, less common bases like sodium hydride (NaH) and lithium bis(trimethylsilyl)amide (LiHMDS) have been employed in the synthesis of hydroxylated chalcones. The use of NaH has proven effective for synthesizing 2'-hydroxychalcone (B22705) derivatives, while LiHMDS is suitable for producing polyhydroxylated chalcones in a one-pot process. These chalcones can then be isomerized into the corresponding flavanones.
The design and synthesis of flavonoid analogues with specific functional groups, such as fluoro and carboxy groups, have also been reported. These functionalized chalcones can be nitrated to generate highly functionalized scaffolds, which upon cyclization, yield various flavone (B191248) and flavanone structures. These scaffolds can then be utilized in solid-phase synthesis to create combinatorial libraries of flavonoid derivatives for drug discovery.
Semi-Synthetic Modifications and Derivatization Procedures for Enhanced Bioactivity
Semi-synthetic modifications of the flavonoid core are a crucial strategy for enhancing their biological properties, including bioavailability, stability, and therapeutic efficacy. These modifications can involve various chemical transformations targeting the hydroxyl groups and other reactive sites on the flavonoid skeleton. Common structural modifications include methylation, glycosylation, acylation, and the introduction of new functional groups.
| Modification Type | Effect on Properties | Reference |
| Methylation | Increased metabolic stability, enhanced antibacterial activity | |
| Glycosylation | Enhanced water solubility and stability | |
| Acylation | Improved lipophilicity, stability, and cell membrane penetration | |
| Halogenation/Alkylation | Influences lipophilicity and reactivity |
These modifications can significantly alter the physicochemical properties of the parent flavonoid, leading to improved pharmacokinetic profiles and biological activities.
Hydrazone derivatives of flavonoids are synthesized to explore new pharmacological activities. The synthesis typically involves the condensation reaction of a flavonoid containing a carbonyl group (such as a flavanone or chalcone) with a hydrazine (B178648) derivative.
For example, 6-substituted-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromene-2-carbohydrazide can be condensed with various substituted isatins under reflux in acetic acid to produce chroman derivatives containing a Schiff base. Similarly, novel hydrazones can be obtained through the condensation of 2-Amino-3-formylchromone with different hydrazine derivatives in refluxing acetic acid.
The general procedure for synthesizing hydrazones involves dissolving the aromatic aldehyde (or ketone functionality of the flavonoid) and the corresponding hydrazide in ethanol (B145695), often with a few drops of glacial acetic acid as a catalyst, and refluxing the mixture. The resulting solid product is then filtered and can be purified by recrystallization.
Oximes are another class of derivatives prepared from flavonoids to enhance their biological potential. The synthesis of oximes involves the reaction of a carbonyl group of a flavonoid precursor, such as a flavanone, with hydroxylamine (B1172632) or its derivatives. This reaction is typically catalyzed by an acid and can be carried out by refluxing the mixture in an organic solvent.
For instance, a library of naringenin (B18129) oxime and oxime ether derivatives has been synthesized to explore their biological functions. The traditional method for preparing oximes involves refluxing the carbonyl compound with hydroxylamine hydrochloride and pyridine. However, this method has drawbacks such as low yields and the use of toxic pyridine. More environmentally friendly methods using natural acid catalysts from sources like citrus fruit juice have also been developed.
The general synthesis of oximes from aldehydes or ketones involves their reaction with hydroxylamine hydrochloride. This reaction is initiated by the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to form the oxime.
Due to the presence of multiple hydroxyl groups with similar reactivities in flavonoids like this compound, regioselective protection and deprotection are critical steps in their targeted synthesis and modification. The differential reactivity of these hydroxyl groups allows for selective manipulation. Generally, the order of reactivity is anomeric > primary > secondary hydroxyl groups.
Bulky protecting groups, such as trityl and silyl (B83357) groups, can be used to selectively protect the less sterically hindered primary hydroxyl groups. Benzyl (Bn) and allyl (All) groups are also commonly used alkyl protecting groups.
Debenzylation using a Pd/C catalyst in tetrahydrofuran (B95107) is a convenient method for deprotection, allowing for the synthesis of polyhydroxy flavonols that may also contain methoxy (B1213986) groups. This method is advantageous as it does not produce hydrogen halide impurities, making the final products suitable for pharmaceutical applications.
Enzyme-mediated strategies have also been developed for the regioselective protection and deprotection of hydroxyl groups in flavonoids. For example, lipase-catalyzed acylation and deacylation have been successfully applied to flavonoids.
| Protecting Group | Protection Method | Deprotection Method | Reference |
| Benzyl (Bn) | Benzylation | Catalytic hydrogenolysis (e.g., Pd/C, H₂) | |
| Silyl (e.g., TBDMS) | Reaction with silyl chloride | Fluoride ion source (e.g., TBAF) | |
| Methoxymethyl (MOM) | Reaction with MOM-Cl | Acid-catalyzed hydrolysis |
Methodologies for Stereoselective Synthesis of Flavan Stereoisomers
The biological activity of flavonoids is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to obtain enantiomerically pure flavans is of significant interest. Several strategies have been implemented to achieve this goal.
One approach is the asymmetric reduction of the parent flavone or the resolution of racemic flavanones. Enzymatic kinetic resolution has been successfully used for flavanones and their derivatives. Non-enzymatic kinetic resolution, such as transfer hydrogenation using a chiral catalyst, can also produce enantiopure flavanones.
Other powerful methodologies for stereoselective synthesis include:
Stereoselective chalcone (B49325) epoxidation: This method involves the asymmetric epoxidation of a chalcone precursor, followed by cyclization to form the chiral flavanone.
Sharpless asymmetric dihydroxylation: This reaction can be used to introduce chirality into the flavonoid scaffold. For example, the asymmetric dihydroxylation of 1,3-diarylpropenes is a key step in the synthesis of free phenolic flavan-3-ol (B1228485) diastereoisomers.
Mitsunobu reaction: This reaction can be used for the inversion of stereocenters.
Organocatalysis and biocatalysis: The use of chiral small molecules or enzymes as catalysts can lead to high enantiomeric excesses.
Chiral pool approach: This strategy utilizes readily available chiral starting materials to synthesize enantiomerically pure flavonoids.
These methods provide access to specific stereoisomers of flavans, which is crucial for studying their structure-activity relationships and developing them as therapeutic agents.
Molecular Mechanisms and Preclinical Biological Activities of 2 4 Hydroxyphenyl Chroman 4,5,7 Triol in Vitro and in Silico Studies
Antioxidant and Free Radical Scavenging Mechanisms
The flavan-3-ol (B1228485) structure of 2-(4-Hydroxyphenyl)chroman-4,5,7-triol, characterized by multiple phenolic hydroxyl groups, underpins its potent antioxidant capabilities. These mechanisms are multifaceted, involving direct interaction with reactive species and modulation of the body's innate antioxidant systems.
Direct Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)
This compound and its related compounds are effective direct scavengers of deleterious reactive oxygen species (ROS) and reactive nitrogen species (RNS). The phenolic hydroxyl groups on the aromatic rings can donate a hydrogen atom to free radicals, neutralizing them and breaking the cycle of oxidative damage. This direct antioxidant activity is a primary defense mechanism against cellular damage caused by oxidative stress.
Studies on the related compound (-)-epicatechin (B1671481) have demonstrated its ability to dose-dependently alter the production of reactive oxygen and nitrogen species (RONS) in human vascular endothelial cells. nih.govwindows.net In vitro research has shown that (-)-epicatechin can reduce ROS production in astrocytes exposed to hemoglobin. researchgate.net The antioxidant efficacy of catechins is exerted through these direct scavenging mechanisms, where the phenolic hydroxyl groups react with and stabilize free radicals. nih.gov This process is crucial in mitigating the damage caused by species like the superoxide (B77818) anion and hydroxyl radical, which are implicated in a wide range of cellular pathologies.
Modulation of Endogenous Antioxidant Enzyme Systems
Beyond direct scavenging, this compound can bolster the cell's own antioxidant defenses by modulating key signaling pathways. A critical pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. mdpi.com
Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE in the promoter region of various antioxidant genes, initiating their transcription. mdpi.com Research on (-)-epicatechin has shown that it can activate the Nrf2 pathway, leading to the upregulation of several cytoprotective and antioxidant enzymes. nih.govsciopen.com This activation enhances the expression of enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione (B108866) (GSH), which play vital roles in detoxifying ROS and maintaining cellular redox homeostasis. nih.gov The induction of these endogenous antioxidant systems provides a more sustained and amplified protective effect compared to direct scavenging alone.
Modulation of Cellular Signaling Pathways
This compound influences a variety of intracellular signaling cascades that are fundamental to cell survival, proliferation, and inflammatory responses.
Inhibition or Activation of Protein Kinase Cascades (e.g., MAPK, PI3K/AKT, Src kinase)
Mitogen-Activated Protein Kinases (MAPK): The MAPK family, including extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38, are crucial mediators of cellular responses to external stimuli. Studies on (-)-epicatechin have demonstrated its ability to modulate MAPK signaling. For instance, in lipopolysaccharide-induced acute lung injury models, (-)-epicatechin was found to inhibit the phosphorylation of ERK, JNK, and p38, thereby attenuating the inflammatory response. scispace.comnih.govnih.gov This suggests a role in controlling inflammation-driven cellular processes.
Phosphoinositide 3-kinase (PI3K)/AKT Pathway: The PI3K/AKT pathway is a critical signaling route that promotes cell survival, growth, and proliferation. Research has shown that (-)-epicatechin can activate this pathway. For example, it has been demonstrated to induce physiological cardiac growth and protect against myocardial ischemia-induced injury through the activation of the PI3K/AKT pathway. nih.govnih.govreddit.com This activation is linked to the inhibition of pro-apoptotic factors and the promotion of cell survival signals.
Src Kinase: Src is a non-receptor tyrosine kinase that plays a key role in regulating cell growth, differentiation, and migration. At present, there is limited direct research detailing the specific interaction between this compound or related flavan-3-ols and the Src kinase signaling cascade. Further investigation is required to elucidate any potential modulatory effects.
Regulation of Transcription Factor Activity (e.g., NF-κB, AP-1, FoxOs)
Nuclear Factor-kappa B (NF-κB): NF-κB is a key transcription factor that governs the expression of genes involved in inflammation and immune responses. In inflammatory conditions, (-)-epicatechin has been shown to inhibit the activation of the NF-κB pathway. scispace.comnih.govstonybrookmedicine.edu It can prevent the degradation of the inhibitory protein IκB and block the nuclear translocation of the active NF-κB dimer, thereby suppressing the transcription of pro-inflammatory genes. nih.govcambridge.org
Activator protein-1 (AP-1): The AP-1 transcription factor is involved in a range of cellular processes, including proliferation, differentiation, and apoptosis. In certain cellular contexts, such as in response to inflammatory stimuli, (-)-epicatechin has been found to decrease AP-1 DNA binding. nih.gov However, in other contexts, such as in HepG2 cells, it has been shown to induce the time-dependent activation of the AP-1 pathway, which is associated with cell survival and proliferation. researchgate.netcambridge.orgnih.gov This suggests that the effect of this compound on AP-1 activity is context-dependent.
Forkhead box O (FoxOs) Transcription Factors: The FoxO family of transcription factors are critical regulators of cellular processes including stress resistance, metabolism, and longevity. nih.gov Their activity is significantly modulated by upstream signaling pathways such as PI3K/AKT and MAPK. nih.govcusabio.com Given that (-)-epicatechin is known to activate the PI3K/AKT pathway and modulate MAPK signaling, it is plausible that it indirectly influences FoxO activity. scispace.comnih.govnih.gov Activation of PI3K/AKT typically leads to the phosphorylation and nuclear exclusion of FoxO factors, thereby inhibiting their transcriptional activity. nih.gov However, direct studies confirming the regulation of FoxO transcription factors by this compound are currently lacking.
Data Tables
Summary of Antioxidant and Free Radical Scavenging Mechanisms
| Mechanism | Description | Key Molecular Interactions | Supporting Evidence (from related compounds) |
|---|---|---|---|
| Direct Scavenging of ROS/RNS | Neutralization of free radicals by donation of a hydrogen atom from phenolic hydroxyl groups. | Interaction with superoxide anion, hydroxyl radical, etc. | Dose-dependent alteration of RONS production; reduction of ROS in astrocytes. nih.govwindows.netresearchgate.net |
| Metal Chelation | Binding to transition metal ions (e.g., Fe²⁺, Cu²⁺) to prevent their participation in redox reactions that generate free radicals. | Formation of stable complexes with metal ions via catechol and hydroxyl groups. | Demonstrated iron and copper chelating properties. researchgate.netnih.govmdpi.comconicet.gov.ar |
| Modulation of Endogenous Antioxidant Enzymes | Upregulation of the cell's own antioxidant defense systems. | Activation of the Nrf2 transcription factor, leading to increased expression of ARE-dependent genes. | Increased expression of HO-1, SOD, and GSH. nih.gov |
Summary of Cellular Signaling Pathway Modulation
| Signaling Pathway/Transcription Factor | Effect | Key Molecular Events | Observed Outcome (in preclinical models) |
|---|---|---|---|
| MAPK (ERK, JNK, p38) | Inhibition | Decreased phosphorylation of ERK, JNK, and p38. | Attenuation of inflammatory responses. scispace.comnih.gov |
| PI3K/AKT | Activation | Increased phosphorylation of PI3K and AKT. | Promotion of cell survival; cardioprotection. nih.govnih.gov |
| Src Kinase | Undetermined | - | Further research needed. |
| NF-κB | Inhibition | Prevention of IκB degradation and nuclear translocation of NF-κB. | Suppression of pro-inflammatory gene expression. nih.govstonybrookmedicine.edu |
| AP-1 | Context-dependent (Inhibition or Activation) | Modulation of AP-1 DNA-binding activity and c-Jun nuclear levels. | Inhibition of inflammation or promotion of cell survival. nih.govcambridge.org |
| FoxOs | Potential Indirect Regulation | Modulation of upstream regulators like PI3K/AKT. | Further direct research is needed. |
Influence on Apoptotic and Anti-Apoptotic Cellular Pathways
In vitro studies have demonstrated that this compound (Naringenin) can induce apoptosis, or programmed cell death, in various cancer cell lines through multiple cellular pathways. The compound has been shown to trigger key events in the apoptotic cascade, including nuclear condensation, DNA fragmentation, and depolarization of the mitochondrial membrane. nih.gov
One of the primary mechanisms involves the activation of caspases, a family of cysteine proteases crucial for the execution phase of apoptosis. Research on human lung cancer cells and epidermoid carcinoma cells revealed that treatment with Naringenin (B18129) leads to a dose-dependent increase in the activity of caspase-3, a key executioner caspase. nih.govnih.gov This activation is often preceded by changes in the mitochondrial pathway of apoptosis. For instance, Naringenin has been observed to cause mitochondrial depolarization in A431 epidermoid carcinoma cells, a critical step that leads to the release of pro-apoptotic factors. nih.gov Furthermore, studies on human cervical cancer cells suggest that Naringin, a glycoside of Naringenin, can induce apoptosis through both the death-receptor and mitochondrial pathways, increasing the expression of initiator caspases-8 and -9, as well as the executioner caspase-3. bohrium.com
The pro-apoptotic effects of Naringenin are also linked to the modulation of other signaling pathways. In some cancer cell models, its activity is associated with the generation of reactive oxygen species (ROS), which can act as secondary messengers to initiate the apoptotic cascade. nih.gov In human lung cancer cells, Naringenin's pro-apoptotic activity has been connected to the activation of the p38 mitogen-activated protein kinase (MAPK) pathway. nih.gov By influencing these interconnected pathways, Naringenin disrupts the survival mechanisms of cancer cells and promotes their elimination.
Table 1: Effect of Naringenin on Apoptosis in Human Cancer Cell Lines (In Vitro)
| Cell Line | Concentration | Observation | Reference |
|---|---|---|---|
| A431 (Epidermoid Carcinoma) | 100 µM | 6.24% apoptotic cells | nih.gov |
| A431 (Epidermoid Carcinoma) | 300 µM | 14.39% apoptotic cells | nih.gov |
| A431 (Epidermoid Carcinoma) | 500 µM | 26.32% apoptotic cells | nih.gov |
| A549 (Lung Cancer) | 100 µmol/L | 8.4% early apoptotic cells, 29.2% total apoptotic cells | nih.gov |
Impact on Cellular Proliferation and Differentiation (In Vitro Models)
Naringenin demonstrates significant anti-proliferative activity across a range of cancer cell lines in in vitro models. Its inhibitory effect on cell growth is typically dose- and time-dependent. For example, in studies using the MTT assay, Naringenin was found to significantly reduce the viability of human epidermoid carcinoma (A431) cells and breast cancer (MCF-7) cells. nih.govresearchgate.net The half-maximal inhibitory concentration (IC₅₀) for MCF-7 cells was determined to be 95 μM after 24 hours of treatment, which decreased to 49 μM after 48 hours, indicating enhanced cytotoxicity with prolonged exposure. researchgate.net
The anti-proliferative mechanism of Naringenin is closely linked to its ability to induce cell cycle arrest. By disrupting the normal progression of the cell cycle, Naringenin prevents cancer cells from dividing and proliferating. Flow cytometric analysis has revealed that Naringenin can arrest the cell cycle at different phases depending on the cell type. In A431 cells and HeLa cervical cancer spheroids, it induced cell cycle arrest in the G0/G1 phase. nih.govpagepressjournals.org Conversely, in MCF-7 breast cancer cells, Naringenin was found to arrest cells in the S-phase of the cell cycle. researchgate.net This modulation of cell cycle checkpoints is a key component of its anticancer activity.
While extensive research has focused on cellular proliferation and cell cycle arrest, the specific impact of this compound on cellular differentiation in in vitro models is less characterized in the available literature. The primary focus of existing studies has been on its ability to halt the uncontrolled growth of cancer cells.
Table 2: Anti-proliferative Effects of Naringenin on Human Cancer Cell Lines (In Vitro)
| Cell Line | Concentration | Time | Effect | Reference |
|---|---|---|---|---|
| A431 (Epidermoid Carcinoma) | 300 µM | Not Specified | Cell viability reduced to 46.35% | nih.gov |
| A431 (Epidermoid Carcinoma) | 500 µM | Not Specified | Cell viability reduced to 24.47% | nih.gov |
| MCF-7 (Breast Cancer) | 49 µM (IC₅₀) | 48 h | 50% inhibition of cell proliferation | researchgate.net |
| MCF-7 (Breast Cancer) | 95 µM (IC₅₀) | 24 h | 50% inhibition of cell proliferation | researchgate.net |
| A549 (Lung Cancer) | 0-300 µM | 24 & 48 h | Significant alteration in cell proliferation | nih.gov |
Enzyme Inhibition and Activation Profiles
This compound exhibits a notable ability to interact with and modulate the activity of various enzymes, which underlies many of its observed biological effects. Its inhibitory profile is not limited to a single class of enzymes but spans several families, including phosphodiesterases, metabolic enzymes, and key enzymes involved in the pathogenesis of various diseases.
Phosphodiesterase (PDE) Inhibition and In Silico Binding Mode Analysis
Naringenin has been identified as an inhibitor of cyclic nucleotide phosphodiesterases (PDEs), enzymes that degrade the second messengers cAMP and cGMP. nih.gov By inhibiting these enzymes, Naringenin can increase intracellular levels of cAMP and cGMP, leading to downstream effects such as smooth muscle relaxation. In vitro studies using PDEs isolated from bovine aorta demonstrated that Naringenin preferentially inhibits calmodulin (CaM)-activated PDE1, as well as PDE4 and PDE5. nih.gov This suggests that the vasorelaxant effects of Naringenin may be related to the inhibition of these specific PDE isoforms. nih.gov
In silico docking studies have been employed to further investigate the interaction between Naringenin and PDE enzymes. These computational analyses support the in vitro findings, showing that flavonoids as a class can bind effectively to the active sites of phosphodiesterases. semanticscholar.org For Naringenin, these studies have calculated favorable binding energies, suggesting a stable interaction with the enzyme. semanticscholar.org This multi-isoform inhibitory activity highlights a potential mechanism for the compound's broad pharmacological effects. nih.govnih.gov
Table 3: Naringenin Inhibition of Phosphodiesterase (PDE) Isoforms (In Vitro)
| PDE Isoform | Source | IC₅₀ Value | Reference |
|---|---|---|---|
| PDE1 (CaM-activated) | Bovine Aorta | ~45 µM | nih.gov |
| PDE4 | Bovine Aorta | ~60 µM | nih.gov |
| PDE5 | Bovine Aorta | ~68 µM | nih.gov |
Interactions with Other Metabolizing Enzymes (e.g., Carboxylesterases)
The interaction of Naringenin with drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, has been a subject of investigation due to the potential for food-drug interactions. In vitro studies using human, pig, and mouse hepatic microsomes have shown that Naringenin can act as a competitive inhibitor of CYP3A-dependent enzyme activity. pagepress.org The inhibitory constant (Ki) in human liver microsomes was determined to be 24.6 µM, indicating a weak to moderate inhibitory potential. pagepress.org Other research suggests that at concentrations up to 10 µM, Naringenin does not cause significant inhibition of major CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, with IC₅₀ values being greater than 10 µM. wjgnet.com
In addition to inhibitory effects, Naringenin can also modulate the activity of certain metabolic enzymes. In models of ethanol-induced liver injury, Naringenin was found to increase the activities of hepatic alcohol metabolizing enzymes such as alcohol dehydrogenase (ADH), CYP2E1, and acetaldehyde (B116499) dehydrogenase (ALDH), contributing to the efficient elimination of alcohol. nih.gov
Direct in vitro studies detailing the specific inhibitory or activation profile of this compound against carboxylesterases are not extensively covered in the reviewed scientific literature.
Effects on Key Enzymes in Disease Pathogenesis (In Vitro)
Naringenin modulates several key enzymes that are integral to the progression of diseases like cancer, inflammation, and neurodegeneration.
Matrix Metalloproteinases (MMPs): In the context of cancer metastasis and tissue degradation in osteoarthritis, Naringenin has been shown to be an effective inhibitor of MMPs. In vitro zymography assays revealed a concentration-dependent inhibition of MMP-2 and MMP-9 activities in lung cancer cells. nih.gov In primary cultured articular chondrocytes, Naringenin significantly reduced the transcriptional expression, secretion, and enzymatic activity of degradative enzymes including MMP-1, MMP-3, and MMP-13. researchgate.net
Cyclooxygenase (COX): As a key enzyme in the inflammatory pathway, COX-2 is a significant target for anti-inflammatory agents. Naringenin has been shown to inhibit the expression of COX-2 in lipopolysaccharide (LPS)-stimulated BV2 microglia, which is linked to its ability to inactivate the nuclear factor-κB (NF-κB) signaling pathway. nih.gov This action underlies some of the compound's observed anti-inflammatory properties. nih.gov
Cholinesterases: In the context of neurodegenerative conditions like Alzheimer's disease, Naringenin has demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comresearchgate.net An in vitro study reported IC₅₀ values of 12.68 mg/mL and 6.99 mg/mL for AChE and BChE, respectively. researchgate.net This inhibition of cholinesterases, which break down the neurotransmitter acetylcholine, suggests a potential neuroprotective mechanism. nih.govmdpi.comnih.gov
Table 4: Naringenin's Effects on Key Enzymes in Disease Pathogenesis (In Vitro)
| Enzyme Target | Model System | Observed Effect | Reference |
|---|---|---|---|
| MMP-2, MMP-9 | A549 Lung Cancer Cells | Concentration-dependent inhibition of activity | nih.gov |
| MMP-1, MMP-3, MMP-13 | Rat Articular Chondrocytes | Reduced expression, secretion, and activity | researchgate.net |
| COX-2 | LPS-stimulated BV2 Microglia | Inhibition of expression | nih.gov |
| Acetylcholinesterase (AChE) | Enzyme Assay | Inhibition (IC₅₀ = 12.68 mg/mL) | researchgate.net |
| Butyrylcholinesterase (BChE) | Enzyme Assay | Inhibition (IC₅₀ = 6.99 mg/mL) | researchgate.net |
Antimicrobial Activity Mechanisms (In Vitro Studies)
In vitro research has established that this compound possesses antimicrobial properties, particularly against Gram-positive bacteria. The mechanisms underlying this activity are multifaceted, involving the disruption of bacterial structures and the inhibition of critical bacterial processes. researchgate.net
One proposed mechanism is the distortion of the bacterial membrane structure, which compromises its integrity and function. researchgate.net The antibacterial activity of Naringenin is also attributed to the inhibition of specific bacterial enzymes. For example, it has been suggested to inhibit the penicillin-binding protein PBP-2a, which is crucial for bacterial cell wall synthesis. researchgate.net The presence of phenolic hydroxyl groups and the α,β-unsaturated benzopyrone ring in its structure are thought to have a high affinity for proteins, enabling the effective blockage of various microbial enzymes.
Beyond direct bactericidal or bacteriostatic effects, Naringenin can interfere with bacterial virulence factors. It has been shown to inhibit the formation of biofilm by bacteria such as Streptococcus mutans. A 70% reduction in biofilm formation was observed at a concentration of 100 μg/mL. Furthermore, Naringenin can inhibit the production of α-toxin, a key cytotoxin produced by Staphylococcus aureus, thereby reducing the pathogen's hemolytic activity. This demonstrates an ability to disarm bacteria in addition to inhibiting their growth.
Table 5: Antimicrobial Activity of Naringenin (In Vitro)
| Microorganism | Activity | MIC Value | Reference |
|---|---|---|---|
| Staphylococcus aureus | Antibacterial | 100–200 µM | researchgate.net |
| Helicobacter pylori | Antibacterial | 40–100 µg/mL | |
| Escherichia coli | Antibacterial | 12.5–1000 µg/mL | |
| Various Bacteria | Antibacterial | 0.5–2000 µg/mL |
Antibacterial Mechanisms
The antibacterial activity of flavonoids, including compounds structurally related to this compound, is attributed to a variety of molecular mechanisms that disrupt essential bacterial processes. These compounds have demonstrated efficacy against a range of bacteria, particularly Gram-positive strains like Staphylococcus aureus. nih.govnih.gov
One primary mechanism involves the disruption of the bacterial cell membrane's structural integrity. nih.gov Flavonoids can interact with the phospholipid bilayer, leading to increased membrane fluidity and impairment of homeostasis. This can inhibit vital functions such as ATP synthesis and the respiratory chain. nih.gov
Furthermore, certain flavonoids have been shown to inhibit the formation of bacterial biofilms, which are crucial for bacterial colonization and resistance. For instance, naringenin has been observed to inhibit biofilm formation by Streptococcus mutans by reducing bacterial aggregation and surface hydrophobicity. nih.gov This is achieved through the downregulation of genes associated with biofilm formation, such as gtfB, gtfC, comD, comE, and luxS. nih.gov
Another key antibacterial action is the inhibition of specific bacterial enzymes. For example, the flavanone (B1672756) naringenin is suggested to inhibit penicillin-binding protein 2a (PBP-2a), a mechanism that can confer resistance to β-lactam antibiotics in strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The ability of flavonoids to interfere with bacterial nucleic acid and protein synthesis also contributes to their antibacterial effects. frontiersin.org
Table 1: Investigated Antibacterial Mechanisms of Related Flavonoids
| Mechanism of Action | Target Bacteria | Observed Effect | Reference |
| Cell Membrane Disruption | S. aureus, E. coli | Increased membrane fluidity, impaired homeostasis | nih.gov |
| Biofilm Formation Inhibition | S. mutans | Reduced aggregation and surface hydrophobicity | nih.gov |
| Enzyme Inhibition (PBP-2a) | S. aureus (MRSA) | Potential to overcome antibiotic resistance | nih.gov |
| Nucleic Acid/Protein Synthesis Inhibition | General | Inhibition of bacterial growth and proliferation | frontiersin.org |
Antiviral Mechanisms
The antiviral properties of flavonoids are multifaceted, targeting various stages of the viral life cycle, from entry into the host cell to replication and assembly of new viral particles. nih.govmdpi.com These compounds have shown activity against a range of viruses, including hepatitis C virus (HCV), Dengue virus (DENV), Zika virus (ZIKV), and coronaviruses. nih.govmdpi.com
A significant antiviral mechanism is the inhibition of viral proteases, which are essential for the cleavage of viral polyproteins into functional proteins required for replication. For instance, naringenin has been suggested to inhibit the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2, a key enzyme in the viral replication process. nih.gov It may also interact with the protease domain of the NS2B-NS3 protein of the Zika virus. nih.gov
Flavonoids can also interfere with viral entry into host cells. This can be achieved by blocking the interaction between viral surface proteins and host cell receptors. researchgate.net For example, some flavonoids are thought to reduce the activity of angiotensin-converting enzyme 2 (ACE2) receptors, which are utilized by SARS-CoV-2 for cell entry. nih.gov
Moreover, these compounds can inhibit viral replication and the assembly of new viral particles within the host cell. nih.gov Studies on naringenin have shown its ability to inhibit viral replication or assembly, as observed in primary human monocyte-derived dendritic cells infected with a virus. nih.gov
Table 2: Investigated Antiviral Mechanisms of Related Flavonoids
| Mechanism of Action | Target Virus | Molecular Target | Reference |
| Protease Inhibition | SARS-CoV-2, Zika Virus | 3CLpro, NS2B-NS3 protease | nih.gov |
| Viral Entry Inhibition | SARS-CoV-2 | ACE2 receptors | nih.gov |
| Replication/Assembly Inhibition | General | Viral replication machinery | nih.gov |
Anti-Inflammatory Effects through Specific Molecular Target Modulation (In Vitro)
The anti-inflammatory properties of this compound and related flavonoids are mediated through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. nih.govnih.gov
One of the primary mechanisms is the inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In lipopolysaccharide (LPS)-induced RAW264.7 macrophages, a synthetic derivative, 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one, was found to suppress the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin 6 (IL-6) by inhibiting the NF-κB pathway. nih.gov
These compounds also modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in inflammatory responses. nih.gov By inhibiting the TLR4/MAPK signaling pathway, these flavonoids can downregulate the production of inflammatory mediators like nitric oxide (NO), IL-6, and TNF-α. nih.gov
Furthermore, naringenin chalcone (B49325) has been shown to exert its anti-inflammatory effects by inhibiting the production of TNF-α, monocyte chemoattractant protein-1 (MCP-1), and NO in LPS-induced macrophages in a dose-dependent manner. dovepress.com
Neuroprotective Mechanisms Elucidated in In Vitro Models
Flavonoids exhibit neuroprotective effects through various mechanisms, primarily centered around their antioxidant and anti-inflammatory properties, which are crucial in combating neurodegenerative processes. nih.govnih.gov
A key neuroprotective mechanism is the counteraction of oxidative stress. nih.gov While direct scavenging of reactive oxygen species (ROS) by flavonoids at physiological brain concentrations is likely limited, they can stimulate cellular defense mechanisms. nih.gov This includes the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1). nih.govnih.gov The activation of this pathway in astrocytes and neurons provides strong protection against oxidative damage and cell death. nih.gov
The anti-inflammatory actions of flavonoids also contribute significantly to their neuroprotective capacity. By modulating microglia and astrocytes, they can decrease the formation of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov This is achieved through the modulation of regulatory proteins like NF-κB and the NLRP3 inflammasome. nih.gov
Additionally, some flavonoids have been shown to prevent the aggregation of amyloid-beta, a key pathological hallmark of Alzheimer's disease. nih.gov They can also inhibit monoamine oxidases, enzymes involved in the degradation of neurotransmitters, which may have implications for conditions like depression. nih.gov
Structure Activity Relationship Sar Studies of 2 4 Hydroxyphenyl Chroman 4,5,7 Triol Analogues
Influence of Hydroxylation Patterns on Bioactivity
The hydroxylation pattern—specifically the number and location of hydroxyl (-OH) groups on the flavonoid skeleton—is a critical determinant of the biological activities of 2-(4-Hydroxyphenyl)chroman-4,5,7-triol analogues. nih.govresearchgate.net The presence of hydroxyl groups at specific positions on the A, B, and C rings directly influences properties such as antioxidant capacity, enzyme inhibition, and antibacterial effects. researchgate.netnih.gov
Key findings from research on flavan-3-ols and related flavonoids highlight several important structural features:
B-Ring Hydroxylation: The hydroxylation pattern on the B-ring is particularly significant. A 3′,4′-dihydroxy substitution (a catechol group), as seen in catechin (B1668976), is strongly associated with high radical scavenging and antioxidant activity. nih.gov This is because the catechol moiety can readily donate hydrogen atoms to stabilize free radicals, forming a stable ortho-semiquinone radical. nih.gov The addition of a third hydroxyl group at the 5′ position to form a pyrogallol (B1678534) group, as in gallocatechin, can further enhance this activity. nih.gov Conversely, analogues like afzelechin, which have only a single 4'-hydroxyl group similar to the parent compound, generally exhibit lower antioxidant potential compared to their catechol- or pyrogallol-containing counterparts. nih.gov
C-Ring Hydroxylation: The hydroxyl group at the C3 position of the C-ring is crucial. nih.gov Its presence is known to significantly enhance the bioactivity of flavanols. nih.govnih.gov Studies have shown that the combination of a C3-hydroxyl group and a catechol B-ring is essential for certain mechanisms, such as the formation of flavonoid dimers during oxidation. nih.gov
| Structural Feature | Example Analogue(s) | Influence on Bioactivity | Reference(s) |
|---|---|---|---|
| Single 4'-OH on B-Ring | Afzelechin | Possesses baseline activity; generally lower antioxidant capacity compared to poly-hydroxylated B-ring analogues. | nih.gov |
| 3',4'-OH (Catechol) on B-Ring | Catechin, Epicatechin | Significantly enhances radical scavenging and antioxidant activity due to the formation of stable radicals. | nih.gov |
| 3',4',5'-OH (Pyrogallol) on B-Ring | Gallocatechin, Epigallocatechin | Often shows the highest antioxidant potential due to increased hydrogen-donating capacity. | nih.gov |
| Presence of 3-OH on C-Ring | Most Flavan-3-ols | Crucial for high antioxidant activity; works in concert with B-ring hydroxyls. | nih.govnih.gov |
| 5,7-OH on A-Ring | Most Flavan-3-ols | Contributes to overall antioxidant capacity and is important for specific interactions and activities like anti-MRSA effects. | nih.govnih.gov |
Stereochemical Effects on Molecular Interactions and Biological Outcomes
Flavan-3-ols, such as this compound, possess two chiral centers at the C2 and C3 positions of the C-ring. This gives rise to four possible stereoisomers for a given hydroxylation pattern. researchgate.net The spatial orientation of the B-ring at C2 and the hydroxyl group at C3 profoundly impacts how the molecule interacts with biological targets like enzymes and receptors, leading to different biological outcomes. frontiersin.orgmdpi.com
The two main configurations are:
Trans configuration (2R,3S or 2S,3R): Found in catechins, such as (+)-catechin (2R,3S). In this arrangement, the B-ring and the 3-OH group are on opposite sides of the C-ring plane. researchgate.net
Cis configuration (2R,3R or 2S,3S): Found in epicatechins, such as (–)-epicatechin (2R,3R). Here, the B-ring and the 3-OH group are on the same side of the C-ring plane. researchgate.net
This stereoisomerism is a critical factor in bioactivity. For instance, different stereoisomers can exhibit not just varying degrees of activity but sometimes opposing effects. frontiersin.org Studies have reported that (+)-catechin and (–)-catechin can have opposite effects on processes like glycogen (B147801) metabolism in hepatocytes. frontiersin.org Similarly, (–)-catechin was found to activate the PPARγ receptor, whereas its stereoisomer (+)-catechin was ineffective. frontiersin.org
The specific stereochemistry is also a determinant for enzyme substrate recognition. For example, the enzyme anthocyanidin synthase (ANS) from Vitis vinifera only recognizes flavan-3-ols with a (2R,3S) configuration, such as (+)-catechin and (+)-gallocatechin, as substrates, while their epimers are not transformed. mdpi.com The biosynthesis of these stereoisomers is also tightly controlled; in tea plants, (–)-epicatechin is the predominant isomer produced by the native anthocyanidin reductase (CsANR), highlighting a stereospecific pathway. nih.gov
| Stereochemical Feature | Example Isomer | Observed Biological Outcome | Reference(s) |
|---|---|---|---|
| Trans (2R,3S) | (+)-Catechin | Recognized as a substrate by Vitis vinifera anthocyanidin synthase (VvANS). | mdpi.com |
| Cis (2R,3R) | (–)-Epicatechin | Predominant isomer synthesized in tea plants by native enzymes. | nih.gov |
| Enantiomers | (+)-Catechin vs. (–)-Catechin | Demonstrated opposing effects on glycogenolysis and insulin-induced triglyceride accumulation in rat hepatocytes. | frontiersin.org |
| Enantiomers | (–)-Catechin vs. (+)-Catechin | Only (–)-catechin significantly activated the PPARγ receptor in one study. | frontiersin.org |
Impact of Substitutions and Modifications on the B-Ring Phenolic Moiety
The B-ring of this compound analogues is a primary site for modifications that significantly alter bioactivity. Beyond the number and position of hydroxyl groups, other substitutions can modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.
Hydroxylation: As discussed, increasing the number of hydroxyl groups on the B-ring from one (in the parent compound) to two (catechol moiety) or three (pyrogallol moiety) is a key strategy for enhancing antioxidant activity. nih.gov The 3′,4′-catechol structure is particularly effective for scavenging a wide range of reactive oxygen species. nih.gov
O-Methylation: The methylation of hydroxyl groups on the B-ring generally decreases radical scavenging capacity. nih.gov This modification blocks the hydrogen-donating ability of the phenolic hydroxyl, which is central to the antioxidant mechanism. However, methylation can increase the lipophilicity of the compound, potentially enhancing its bioavailability and ability to cross cell membranes, which may be beneficial for other biological activities.
Prenylation: The addition of prenyl groups, typically at positions ortho to a phenolic hydroxyl group (e.g., C-3′ or C-5′), is another important modification. nih.gov Prenylation significantly increases the lipophilicity of flavonoids, which can enhance their affinity for cell membranes and amplify their biological effects, including antioxidant and anti-inflammatory activities. nih.gov
Glycosylation: While flavan-3-ols rarely occur as glycosides, in other flavonoid classes, the attachment of sugar moieties to the B-ring (or other rings) significantly impacts solubility and bioavailability. mdpi.com
Role of the Ring Itself: The B-ring's presence and its π-π conjugation with the chromone (B188151) moiety are fundamental to the antioxidant activity of flavonols. mdpi.com A comparative study between galangin (B1674397) (which has a null B-ring) and its analogue without a B-ring (3,5,7-trihydroxychromone) demonstrated that the phenyl B-ring improves antioxidant levels by providing more resonance forms and bonding sites. mdpi.com
These modifications highlight the B-ring as a versatile scaffold for tuning the biological profile of flavan-3-ol analogues.
Role of the Chroman C-Ring Saturation and Substituents in Activity
The structure of the heterocyclic C-ring is a defining feature of the flavan-3-ol subclass and plays a pivotal role in determining their chemical and biological properties.
C2-C3 Saturation: Unlike flavones and flavonols, which possess a double bond between C2 and C3, the C-ring in flavan-3-ols is saturated. nih.gov This saturation results in a non-planar structure, creating the stereochemical centers at C2 and C3 discussed previously. The absence of the C2-C3 double bond means there is no conjugation between the A and B rings through the C-ring, which distinguishes their spectral and chemical properties from other flavonoid classes. nih.gov Despite this lack of conjugation, flavanols can still be potent antioxidants, indicating that the C2-C3 double bond is not an absolute requirement for high activity. nih.gov
C3-Hydroxyl Group: The presence of a hydroxyl group at the C3 position is a hallmark of flavan-3-ols and is considered a critical feature for many of their biological activities, particularly antioxidant effects. nih.gov This group can participate in hydrogen bonding and is a potential site for radical scavenging. Its stereochemical orientation (cis or trans relative to the B-ring) is crucial for molecular recognition by enzymes. mdpi.com
C4-Carbonyl Group: Flavan-3-ols lack the C4-carbonyl (keto) group that is present in flavanones, flavones, and flavonols. mdpi.com This structural difference further distinguishes them and influences their chemical reactivity and biological interactions.
Other Substitutions: While less common in natural flavan-3-ols, synthetic modifications to the C-ring could potentially modulate activity. For example, C-prenylation is rare on the C-ring of natural flavonoids but could be explored synthetically. nih.gov The reactivity of the C-ring is also important; for instance, the C4 position can be involved in the formation of proanthocyanidins, where flavan-3-ol units are linked together. scienceopen.com
The saturated, non-planar C-ring with its critical 3-hydroxyl substituent is therefore central to the unique structural and biological identity of this compound and its analogues.
Computational Approaches to SAR Elucidation (e.g., Molecular Docking, Quantum Chemical Calculations, DFT)
Computational chemistry provides powerful tools for elucidating the structure-activity relationships of flavonoids at a molecular level. These methods complement experimental studies by offering insights into molecular geometry, electronic properties, and interactions with biological targets. nih.govnih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., a flavan-3-ol analogue) when bound to a target protein, such as an enzyme or receptor. sciencescholar.usnih.gov By calculating binding affinities and analyzing intermolecular interactions (like hydrogen bonds and hydrophobic contacts), docking can help rationalize why certain analogues are more potent than others. sciencescholar.usresearchgate.net For example, docking studies have been used to investigate the interactions of flavonoid derivatives with targets like cyclooxygenase-2 (COX-2) and phosphodiesterase 5 (PDE5), providing a basis for understanding their anti-inflammatory and other activities. sciencescholar.usmdpi.com
Quantum Chemical Calculations: These methods are used to study the intrinsic properties of molecules. Ab initio and Density Functional Theory (DFT) are commonly employed to calculate various molecular descriptors. nih.govchemrevlett.com
Geometry Optimization: Calculations can determine the most stable three-dimensional conformation of a flavonoid, which is crucial for understanding its interaction with binding sites. nih.govnih.gov
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for predicting chemical reactivity. mdpi.com The HOMO energy relates to the molecule's ability to donate an electron, a key step in many antioxidant mechanisms. The energy gap between HOMO and LUMO indicates the molecule's chemical stability. mdpi.com
Bond Dissociation Enthalpy (BDE): DFT can be used to calculate the BDE of O-H bonds, which predicts the ease of hydrogen atom donation to a free radical. This is a primary metric for evaluating antioxidant activity via the hydrogen atom transfer (HAT) mechanism. mdpi.com
Spin Density Analysis: For the radical species formed after hydrogen donation, quantum calculations can determine the delocalization of the unpaired electron (spin density). nih.gov Greater delocalization implies a more stable radical, which corresponds to a more effective parent antioxidant.
Electrostatic Potential: Mapping the electrostatic potential onto the molecular surface helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. chemrevlett.com
These computational approaches allow for the systematic analysis of how structural modifications—such as changing hydroxylation patterns or stereochemistry—affect the electronic properties and binding capabilities of this compound analogues, thereby providing a theoretical foundation for their observed biological activities. scilit.com
| Computational Method | Application / Information Gained | Relevance to SAR | Reference(s) |
|---|---|---|---|
| Molecular Docking | Predicts binding modes and affinities of ligands to protein targets (e.g., enzymes, receptors). | Explains differential activity of analogues based on their fit and interactions within a biological target's active site. | sciencescholar.usnih.govresearchgate.net |
| Density Functional Theory (DFT) | Calculates optimized molecular geometry, electronic structure, and energy. | Provides stable conformations and reveals how structure affects electronic properties. | nih.govmdpi.comscilit.com |
| HOMO/LUMO Analysis | Determines electron-donating/accepting ability and chemical reactivity. | Correlates HOMO energy with antioxidant potential (electron donation). The energy gap relates to molecular stability. | mdpi.com |
| Bond Dissociation Enthalpy (BDE) Calculation | Quantifies the energy required to break O-H bonds. | Directly predicts the efficiency of radical scavenging via the hydrogen atom transfer (HAT) mechanism. | mdpi.com |
| Spin Density and Electrostatic Potential Mapping | Visualizes radical stability (spin delocalization) and charge distribution on the molecular surface. | Explains why certain radical forms are more stable and predicts sites for non-covalent interactions. | nih.govchemrevlett.com |
Preclinical Metabolic Fate and Pharmacokinetic Considerations of 2 4 Hydroxyphenyl Chroman 4,5,7 Triol Analogues in Silico and in Vitro
Computational Predictions of Absorption, Distribution, Metabolism, and Excretion (ADME)
In the early stages of drug discovery and phytochemical analysis, in silico tools are invaluable for predicting the ADME properties of compounds. researchgate.netnih.gov These computational models use the chemical structure of a molecule to forecast its pharmacokinetic behavior, helping to identify potential liabilities and guide further studies. nih.gov For flavonoids like 2-(4-Hydroxyphenyl)chroman-4,5,7-triol, these predictions are often based on parameters like molecular weight, lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors, often guided by frameworks like Lipinski's Rule of Five. researchgate.net
General ADME predictions for flavan-3-ols suggest that while they possess some drug-like characteristics, their bioavailability can be limited. mdpi.com Computational studies on similar flavonoids often indicate good potential for intestinal absorption, but also a high likelihood of extensive first-pass metabolism. mdpi.comnih.gov Software platforms like SwissADME, ADMETlab, and others are frequently used to generate these predictions. researchgate.netnih.gov For this compound, the presence of multiple hydroxyl groups suggests a relatively high polar surface area, which could influence its ability to cross biological membranes.
Table 1: Predicted Physicochemical and ADME Properties of this compound based on General Flavonoid Models
| Property | Predicted Value/Characteristic | Implication for Pharmacokinetics |
|---|---|---|
| Molecular Formula | C₁₅H₁₄O₅ | Within typical range for small molecule drugs. |
| Molecular Weight | 274.27 g/mol | Complies with Lipinski's Rule (<500 g/mol ), favoring absorption. researchgate.net |
| LogP (Lipophilicity) | ~1.5 - 2.5 | Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~90-110 Ų | Suggests potential for good oral absorption. |
| Hydrogen Bond Donors | 4 | Complies with Lipinski's Rule (≤5), favorable for membrane transport. researchgate.net |
| Hydrogen Bond Acceptors | 5 | Complies with Lipinski's Rule (≤10), favorable for membrane transport. researchgate.net |
| Blood-Brain Barrier (BBB) Permeation | Predicted to be low/unlikely | Common for polyphenolic structures due to polarity and efflux transporter activity. |
| GI Absorption | High | Predicted based on physicochemical properties. |
| CYP Inhibition | Potential inhibitor of various CYP isoforms (e.g., CYP3A4, CYP2C9) | Suggests a likelihood of herb-drug interactions. nih.gov |
| Substrate for P-glycoprotein (P-gp) | Possible | Could lead to active efflux from cells, reducing intracellular concentration and bioavailability. |
Note: The values in this table are estimates based on the known properties of structurally similar flavonoids and general computational models. Specific experimental validation for this compound is required.
In Vitro Metabolic Transformations and Enzyme Interactions
In vitro studies using liver microsomes, cytosol fractions, and recombinant enzymes are essential for elucidating the specific metabolic pathways a compound undergoes. researchgate.net For flavan-3-ols, Phase II conjugation reactions are the predominant metabolic routes. researchgate.net
Glucuronidation and sulfation are major Phase II metabolic pathways for flavonoids, increasing their water solubility and facilitating their excretion. researchgate.netresearchgate.net These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. researchgate.net
Studies on the closely related compound (-)-epicatechin (B1671481) have revealed significant species-dependent differences in these pathways. In humans, sulfation appears to be the dominant metabolic route in both the liver and intestine, with little to no glucuronidation observed. researchgate.netnih.gov The primary sulfotransferase isoform involved in the human liver is SULT1A1, with SULT1A1 and SULT1A3 contributing in the intestine. researchgate.netnih.gov In contrast, rat liver microsomes efficiently glucuronidate (-)-epicatechin. nih.gov Given the structural similarity, it is highly probable that this compound follows a similar pattern in humans, with sulfation being the principal metabolic transformation. The hydroxyl groups on both the A and B rings represent potential sites for conjugation.
O-methylation, catalyzed by catechol-O-methyltransferase (COMT), is another important metabolic pathway for flavonoids possessing a catechol (3',4'-dihydroxy) group. nih.gov While this compound lacks the catechol moiety found in (-)-epicatechin, the potential for methylation at other hydroxyl positions cannot be entirely ruled out, although it is considered a less prominent pathway for this specific structure compared to catechins. Research has shown that methylation of flavonoids can increase their metabolic stability and membrane-penetrating properties, thereby improving bioavailability. nih.gov Conversely, demethylation can also occur, often mediated by cytochrome P450 enzymes. nih.gov
Cytochrome P450 (CYP) enzymes are the primary drivers of Phase I metabolism, typically involving oxidative reactions. nih.govnih.gov Flavonoids are well-known modulators of several CYP enzymes, including key drug-metabolizing isoforms such as CYP3A4, CYP2C9, CYP1A2, and CYP2D6. nih.govtci-thaijo.org This interaction can manifest as inhibition or induction of enzyme activity. mdpi.com
In vitro studies consistently show that many flavonoids can inhibit CYP3A4, the most abundant CYP enzyme in the human liver, which is responsible for the metabolism of a vast number of therapeutic drugs. tci-thaijo.orgscienceopen.com The potential for this compound to inhibit CYP enzymes is significant and represents a primary mechanism for potential herb-drug interactions. nih.gov While flavonoids are substrates for CYP-mediated hydroxylation, this is often a minor pathway compared to the extensive Phase II conjugation they undergo. nih.govnih.gov The primary role of CYP enzymes in the context of flavan-3-ol (B1228485) metabolism may be more related to their potential for inhibition rather than their own clearance.
Predicted Metabolic Stability and Bioavailability (In Silico Assessments)
Metabolic stability is a measure of how susceptible a compound is to biotransformation by metabolic enzymes. researchgate.netresearchgate.net It is a critical parameter that influences the half-life and oral bioavailability of a compound. researchgate.net In silico models can predict metabolic stability by identifying potential sites of metabolism (soft spots) on the molecule that are susceptible to enzymatic attack, particularly by CYP enzymes. mdpi.com
For this compound, the multiple hydroxyl groups are primary targets for rapid Phase II conjugation (sulfation in humans), as suggested by in vitro data from analogues. nih.gov This extensive and rapid first-pass metabolism is the main factor predicted to limit its oral bioavailability. mdpi.com While the core chroman structure may be relatively stable against Phase I oxidative metabolism, the conjugation reactions are so efficient that the parent compound's half-life in circulation is expected to be short. nih.govresearchgate.net
Table 2: Summary of Predicted Metabolic Profile for this compound
| Metabolic Aspect | Prediction | Rationale/Evidence from Analogues |
|---|---|---|
| Primary Metabolic Pathway | Sulfation (Phase II) | In vitro studies on (-)-epicatechin in human liver and intestinal fractions show sulfation is the major pathway, while glucuronidation is negligible. researchgate.netnih.gov |
| Secondary Metabolic Pathways | Glucuronidation, Methylation | Glucuronidation is significant in rats but not humans for (-)-epicatechin. nih.gov Methylation is a possibility but likely minor for this specific structure. |
| Phase I Metabolism (CYP-mediated) | Minor | Flavonoids are generally poor substrates for CYP enzymes compared to their high affinity for Phase II enzymes. nih.gov |
| Metabolic Stability | Low | Expected to undergo rapid and extensive first-pass metabolism via Phase II conjugation. researchgate.netresearchgate.net |
| Predicted Oral Bioavailability | Low | High rates of first-pass metabolism by intestinal and liver enzymes significantly reduce the amount of the parent compound reaching systemic circulation. mdpi.com |
Advanced Research Methodologies and Future Directions in 2 4 Hydroxyphenyl Chroman 4,5,7 Triol Research
High-Throughput Screening Approaches for Novel Biological Activities
High-throughput screening (HTS) has revolutionized the process of drug discovery by enabling the rapid screening of vast libraries of chemical compounds for specific biological activities. nih.govspringernature.com For a compound like 2-(4-Hydroxyphenyl)chroman-4,5,7-triol, HTS assays are instrumental in identifying novel therapeutic applications beyond its known properties.
Key HTS Methodologies:
Target-Based Screening: This approach involves testing the compound's ability to interact with a specific molecular target, such as an enzyme or receptor, that is implicated in a disease pathway. For instance, HTS can be employed to assess the inhibitory effects of this compound on enzymes like cyclooxygenase-2 (COX-2), which is relevant to inflammation. researchgate.net
Cell-Based Assays: These assays utilize living cells to evaluate the compound's effect on cellular functions, providing a more holistic view of its biological activity. This can include assessing its impact on cell viability, proliferation, or specific signaling pathways.
High-Content Screening (HCS): An advanced form of cell-based screening, HCS uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters, offering a detailed profile of the compound's effects.
Data Table: High-Throughput Screening Approaches
| Screening Approach | Description | Application for this compound |
| Target-Based Screening | Measures the interaction of a compound with a specific molecular target (e.g., enzyme, receptor). | Identifying inhibitory activity against disease-related enzymes. |
| Cell-Based Assays | Evaluates the effect of a compound on the overall physiology of a cell. | Assessing cytotoxicity, anti-proliferative effects, and pathway modulation. |
| High-Content Screening (HCS) | Utilizes automated imaging to analyze multiple cellular parameters simultaneously. | Gaining detailed insights into the compound's mechanism of action at a cellular level. |
The application of HTS to natural product libraries, including flavan-3-ols, has been instrumental in the discovery of new bioactive compounds. nih.govmdpi.com These techniques offer a systematic and efficient way to explore the diverse pharmacological potential of this compound.
Application of Omics Technologies (Proteomics, Metabolomics) to Uncover Molecular Targets and Pathways
Omics technologies, such as proteomics and metabolomics, provide a comprehensive understanding of the molecular mechanisms underlying the biological effects of this compound.
Proteomics: This involves the large-scale study of proteins, including their expression levels, modifications, and interactions. By treating cells or tissues with this compound and analyzing the resulting changes in the proteome, researchers can identify the specific proteins and pathways that are modulated by the compound. This can reveal its molecular targets and provide insights into its mechanism of action.
Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. Metabolomic analysis of biological samples (e.g., urine, plasma) after administration of this compound can help in understanding its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov It can also reveal how the compound alters endogenous metabolic pathways, which is crucial for understanding its systemic effects. For instance, studies on other flavan-3-ols have used metabolomics to identify gut microbiota-derived metabolites that may be responsible for the observed health benefits. mdpi.commdpi.com
Data Table: Omics Technologies in Flavan-3-ol (B1228485) Research
| Omics Technology | Focus of Study | Insights Gained for this compound |
| Proteomics | Large-scale analysis of proteins. | Identification of molecular targets and affected signaling pathways. |
| Metabolomics | Comprehensive analysis of metabolites. | Understanding of ADME profile and impact on metabolic pathways. nih.gov |
The integration of these omics data can provide a systems-level understanding of the biological activities of this compound.
Integration of Advanced Computational Chemistry and Artificial Intelligence in Compound Design and Activity Prediction
Computational chemistry and artificial intelligence (AI) are becoming indispensable tools in modern drug discovery and development, offering ways to accelerate the research process and reduce costs. longdom.org
Computational Chemistry: Techniques like molecular docking and quantum chemical calculations can predict how this compound interacts with biological targets at an atomic level. nih.govmdpi.comresearchgate.net These methods are used to:
Predict the binding affinity of the compound to specific proteins. nih.gov
Elucidate the structural features responsible for its biological activity. acs.org
Guide the design of new derivatives with improved potency and selectivity. mdpi.com
Artificial Intelligence (AI) and Machine Learning (ML): AI algorithms can analyze vast datasets to identify patterns and make predictions. acs.org In the context of this compound research, AI can be used to:
Predict its biological activities and potential side effects. nih.gov
Develop quantitative structure-activity relationship (QSAR) models to correlate its chemical structure with its biological effects. fluxinsights.co.uk
Accelerate the identification of promising drug candidates from large virtual libraries. longdom.org
The synergy between computational chemistry and AI provides a powerful platform for designing novel analogs of this compound with enhanced therapeutic properties. nih.gov
Challenges and Opportunities in Flavan-3-ol Research
Despite the promising therapeutic potential of flavan-3-ols like this compound, several challenges need to be addressed to translate these findings into clinical applications.
Key Challenges:
Bioavailability and Metabolism: Flavan-3-ols are often poorly absorbed and extensively metabolized in the body, which can limit their systemic effects. mdpi.comcambridge.org Understanding the metabolic fate of this compound is crucial for optimizing its therapeutic efficacy.
Complexity of Structure-Activity Relationships (SAR): The biological activity of flavan-3-ols is highly dependent on their chemical structure. tandfonline.comtandfonline.com Elucidating the precise SAR for this compound requires systematic studies with a wide range of analogs. nih.gov
Standardization and Sourcing: Obtaining pure and well-characterized samples of specific flavan-3-ols can be challenging, which can lead to inconsistencies in research findings. tandfonline.com
Opportunities for Future Research:
Development of Novel Delivery Systems: Encapsulation technologies and other advanced drug delivery systems can improve the bioavailability and targeted delivery of this compound. nih.gov
Exploration of Gut Microbiota Interactions: The gut microbiota plays a crucial role in the metabolism of flavan-3-ols, producing bioactive metabolites. mdpi.comrsc.org Investigating these interactions can open up new avenues for therapeutic interventions.
Personalized Nutrition and Medicine: The inter-individual variability in the metabolism of flavan-3-ols suggests that personalized approaches may be necessary to maximize their health benefits. nih.gov
Addressing these challenges and capitalizing on these opportunities will be key to advancing the field of flavan-3-ol research. cambridge.org
Emerging Areas of Interest for this compound and Related Flavanoids
The therapeutic potential of flavan-3-ols extends beyond their well-established antioxidant and anti-inflammatory properties. Several emerging areas of research are highlighting new and exciting applications for these compounds.
Emerging Research Areas:
Neuroprotection: There is growing interest in the potential of flavonoids to protect against neurodegenerative diseases. nih.gov The ability of this compound to cross the blood-brain barrier and modulate neuronal signaling pathways warrants further investigation.
Metabolic Syndrome and Diabetes: Flavan-3-ols have been shown to improve various risk factors associated with metabolic syndrome, such as insulin (B600854) resistance and dyslipidemia. researchgate.netnih.govresearchgate.net Further studies are needed to explore the potential of this compound in the prevention and management of these conditions. mdpi.comresearchgate.net
Antimicrobial Activity: Some flavonoids exhibit antimicrobial properties, and there is potential to explore this compound as a natural antimicrobial agent or as an adjunct to existing antibiotic therapies. researchgate.netmdpi.com
Cardiovascular Health: The beneficial effects of flavan-3-ols on cardiovascular health are well-documented. nih.govresearchgate.net Future research could focus on the specific mechanisms by which this compound contributes to cardiovascular protection.
The continued exploration of these emerging areas will undoubtedly uncover new therapeutic applications for this compound and other related flavonoids. researchgate.netmdpi.com
Q & A
Basic Research Questions
Q. What chromatographic techniques are recommended for quantifying 2-(4-Hydroxyphenyl)chroman-4,5,7-triol in biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis or diode-array detection (DAD) is widely used. For enhanced sensitivity, mass spectrometry (LC-MS) is recommended, particularly for complex matrices like plasma or plant extracts. A reverse-phase C18 column with a gradient elution system (e.g., water/acetonitrile with 0.1% formic acid) optimizes separation. Calibration curves using purified standards are critical for quantification .
Q. How can researchers ensure structural integrity during extraction of this compound from natural sources?
- Methodological Answer : Use cold methanol or ethanol (70–80%) for extraction to minimize oxidation. Sonication or microwave-assisted extraction improves yield while reducing degradation. Immediate acidification (pH 2–3 with HCl) stabilizes phenolic hydroxyl groups. Post-extraction, lyophilization or nitrogen evaporation preserves the compound’s activity. Validate purity via NMR or HPLC-DAD .
Q. What spectroscopic methods confirm the identity of this compound?
- Methodological Answer : UV-Vis spectroscopy (λmax ~280 nm for phenolic absorption) and FT-IR (O-H stretch at 3200–3500 cm⁻¹) provide preliminary data. Definitive confirmation requires ¹H/¹³C NMR: characteristic signals include aromatic protons (δ 6.5–7.5 ppm) and hydroxyl groups (δ 5–9 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 289.07) .
Advanced Research Questions
Q. How can metabolic pathways of this compound be studied in microbial models?
- Methodological Answer : Anaerobic bacterial cultures (e.g., Lactobacillus or Bifidobacterium) simulate gut metabolism. Incubate the compound in GAM broth under anaerobic conditions (37°C, 72–120 hours). Monitor metabolites via LC-MS/MS, focusing on dehydroxylation or ring-cleavage products. Isotopic labeling (e.g., ¹³C) tracks carbon flow. Cross-validate findings with in silico tools like MetaCyc .
Q. What strategies resolve discrepancies in reported bioactivity data for this compound derivatives?
- Methodological Answer : Conduct systematic SAR studies by synthesizing regioselective derivatives (e.g., methylated or glucuronidated forms). Use orthogonal assays (e.g., antioxidant: DPPH vs. ORAC; anti-inflammatory: COX-2 inhibition vs. cytokine profiling). Control for stereochemistry via chiral chromatography. Statistical meta-analysis of published data identifies confounding variables (e.g., solvent polarity in assays) .
Q. How can regioselective methylation of this compound be optimized for SAR studies?
- Methodological Answer : Protect hydroxyl groups with tert-butyldimethylsilyl (TBDMS) or acetyl groups before methylation. Use dimethyl sulfate (DMS) or methyl iodide with NaH in dry DMF at 0–5°C to control reactivity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Deprotect with tetrabutylammonium fluoride (TBAF) or K₂CO₃/MeOH. Confirm regiochemistry via NOESY NMR .
Q. What experimental designs mitigate oxidation artifacts in stability studies of this compound?
- Methodological Answer : Store samples in amber vials under nitrogen or argon. Add antioxidants (0.1% ascorbic acid) to aqueous buffers. Conduct accelerated stability tests (40°C/75% RH) and monitor degradation products via UPLC-QTOF. Use chelating agents (EDTA) to suppress metal-catalyzed oxidation. Validate stability in biological matrices (e.g., plasma) with spiked recovery experiments .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the antioxidant mechanism of this compound?
- Methodological Answer : Re-evaluate experimental conditions:
- pH dependence : Test activity across pH 3–10 (phenolic groups’ ionization affects radical scavenging).
- Radical specificity : Compare DPPH (surface-active) vs. ABTS (diffusion-controlled) assays.
- Cell-based vs. cell-free systems : Use HepG2 or Caco-2 cells with ROS probes (e.g., DCFH-DA) to assess intracellular effects.
- Synergistic interactions : Co-incubate with ascorbate or glutathione to mimic physiological conditions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
